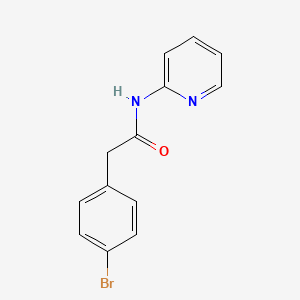

2-(4-bromophenyl)-N-2-pyridinylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

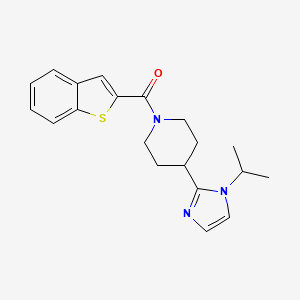

2-(4-bromophenyl)-N-2-pyridinylacetamide, also known as BPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPAA is a member of the pyridine and amide chemical families, and its molecular formula is C13H11BrN2O.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

2-(4-bromophenyl)-N-2-pyridinylacetamide derivatives are synthesized through various chemical reactions and are studied for their potential biological activities. For instance, Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, which were then examined for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. One compound, in particular, showed significant lysis against clot formation in human blood, and another was potent against Escherichia coli, demonstrating the compound's potential in medical applications (Ahmad et al., 2017).

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to this compound has yielded promising results. For example, Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide, finding that some compounds displayed good antimicrobial activity, with particular efficacy against certain strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating the this compound motif is of interest due to their diverse biological activities. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, which were then tested for their antimicrobial efficacy. The study demonstrates the versatility of the this compound scaffold in generating biologically active compounds with potential applications in antimicrobial therapy (Darwish et al., 2014).

Environmental Chemistry

The transformation and environmental fate of bromophenol derivatives, including compounds related to this compound, are studied to understand their behavior during water treatment processes. Xiang et al. (2020) explored the transformation of 2,4-dibromophenol during the chlorination process, revealing insights into the environmental fate of such compounds in aquatic environments. This research is crucial for assessing the risks associated with halogenated disinfection byproducts in water treatment (Xiang et al., 2020).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-pyridin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-6-4-10(5-7-11)9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHAIRWDGKNROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)

![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)

![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)